2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol
Description
2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a methyl group at position 2 of the cyclopentane ring and a 2-methylphenyl substituent at position 1. Such compounds are often explored in pharmaceutical and fragrance industries due to their ability to interact with biological targets or contribute to scent profiles.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-1-(2-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-6-3-4-8-12(10)13(14)9-5-7-11(13)2/h3-4,6,8,11,14H,5,7,9H2,1-2H3 |
InChI Key |
LLSNQIXIUPLMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=CC=C2C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol with three structurally related cyclopentanol derivatives, leveraging data from the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted.
2-Methylcyclopentan-1-ol
- Structure: A cyclopentanol core with a single methyl group at position 2.
- Molecular Weight : 100.16 g/mol.
- Key Properties :
- Higher water solubility compared to aromatic-substituted analogs due to the absence of bulky hydrophobic groups.
- Lower molecular weight and volatility make it suitable as a solvent or intermediate in organic synthesis.
- Applications: Primarily used in laboratory settings for reactions requiring a polar, non-aromatic alcohol.
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol
- Structure: Cyclopentanol with a 2-chlorophenyl group attached via a methylimino linkage.
- Molecular Weight : ~237.72 g/mol (calculated).
- The imino group introduces basicity, which could influence pharmacokinetic properties in drug candidates.
- Applications : Likely explored in medicinal chemistry for targeted biological interactions (e.g., receptor binding).
(1S,2R)-2-(Methylamino)cyclopentan-1-ol
- Structure: Stereoisomeric cyclopentanol with a methylamino group at position 2.
- Molecular Weight : ~129.18 g/mol (calculated).
- Key Properties: The amino group enables hydrogen bonding, increasing water solubility compared to phenyl-substituted analogs. Chiral centers (1S,2R) may confer specificity in biological systems, relevant for asymmetric synthesis or drug activity.
- Applications: Potential use in chiral catalysts or as a building block for neurologically active compounds.
Data Table: Comparative Overview
Research Findings and Implications
Substituent Effects: Aromatic groups (e.g., 2-methylphenyl in the target compound) significantly increase lipophilicity, enhancing membrane permeability in drug design but reducing water solubility . Polar functional groups (e.g., amino in ) improve solubility but may reduce stability under acidic or oxidative conditions.
Steric and Electronic Factors: The methyl group in 2-Methylcyclopentan-1-ol minimizes steric hindrance, facilitating reactions at the hydroxyl group (e.g., esterification).
Safety Considerations: While specific data for the target compound is unavailable, structurally similar alcohols (e.g., 2-Methyl-1-pentanol ) are classified as flammable and irritant, necessitating precautions during handling.
Biological Activity
2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentanol structure, featuring a hydroxyl group attached to a cyclopentane ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The focus of this article is to explore the biological activity of this compound, including its interaction with biological receptors, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16O
- Molecular Weight : Approximately 220.32 g/mol
- Structural Features : The compound includes a 2-methylphenyl group that influences its chemical properties and potential applications.
Biological Activity Overview
The biological activity of 2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol has been inferred from studies on structurally similar compounds, as specific data on this compound is limited. However, preliminary interaction studies indicate its potential binding affinity with various biological receptors and enzymes, which could lead to therapeutic effects.
Interaction Studies
Interaction studies have suggested that compounds with similar structures exhibit significant interactions that may correlate with biological activity. These interactions are crucial for evaluating the compound's potential as a drug candidate. For instance, compounds with hydroxyl groups often show enhanced binding to enzymes and receptors due to hydrogen bonding capabilities.
Comparative Analysis
To better understand the uniqueness of 2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Methylphenyl)cyclopentan-1-one | Contains a 4-methylphenyl group | Known for applications in pharmaceuticals and agrochemicals |
| 2-Methylcyclopentan-1-one | Lacks the phenyl substituent | Exhibits different reactivity patterns |
| 1-(4-Methylphenyl)cyclopentan-1-ol | Hydroxyl group on a cyclopentane ring | Potentially different biological activities |
The presence of the 2-methylphenyl group in 2-Methyl-1-(2-methylphenyl)cyclopentan-1-ol distinguishes it from these similar compounds, impacting its reactivity and potential applications significantly.
Case Studies and Research Findings
Research into the biological activities of cyclopentanol derivatives has revealed various pharmacological properties:
- Anticancer Activity : Similar cyclopentanol derivatives have shown significant anticancer properties. For example, compounds exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and Hela (cervical carcinoma) cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
- Antimicrobial Properties : Compounds derived from similar structures have been reported to possess antimicrobial activity against a range of pathogens. This activity is typically attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
- Enzyme Inhibition : The presence of functional groups like hydroxyl can enhance the binding affinity of these compounds to enzymes, potentially leading to inhibitory effects on key metabolic pathways involved in disease processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
